molecular formula C13H14N2O B2589513 2-isopropyl-6-phenylpyridazin-3(2H)-one CAS No. 1208452-09-8

2-isopropyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B2589513
CAS No.: 1208452-09-8
M. Wt: 214.268
InChI Key: NBJZWSPMEGALTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an isopropyl group at the 2-position and a phenyl group at the 6-position of the pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing the reaction conditions for yield and purity. The use of automated reactors and purification systems such as crystallization or chromatography would be common.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazinone derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated pyridazinone.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive pyridazines.

    Industry: Potential use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 2-isopropyl-6-phenylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Typically, pyridazinones can interact with enzymes or receptors, modulating their activity. The pathways involved might include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-phenylpyridazin-3(2H)-one
  • 2-ethyl-6-phenylpyridazin-3(2H)-one
  • 2-isopropyl-6-methylpyridazin-3(2H)-one

Uniqueness

2-isopropyl-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and phenyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets.

Properties

IUPAC Name

6-phenyl-2-propan-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZWSPMEGALTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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